Di-tert-Butylneopentylphosphin

Übersicht

Beschreibung

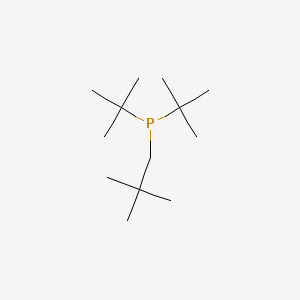

Di-tert-butylneopentylphosphine, also known as bis(1,1-dimethylethyl)(2,2-dimethylpropyl)phosphine, is a tertiary phosphine compound with the molecular formula C13H29P and a molecular weight of 216.34 g/mol . This compound is known for its use as a ligand in various catalytic reactions, particularly in organometallic chemistry.

Wissenschaftliche Forschungsanwendungen

Di-tert-butylneopentylphosphine has several scientific research applications:

Biology and Medicine: While its direct applications in biology and medicine are limited, its role in catalysis can indirectly contribute to the synthesis of biologically active compounds.

Vorbereitungsmethoden

Di-tert-butylneopentylphosphine is typically synthesized through acid catalysis. The process begins with the reaction of di-tert-butylchlorophosphine with neopentyl lithium to form a lithium salt of di-tert-butylneopentylphosphine. This intermediate is then treated with an acid to yield the final product . Industrial production methods may involve similar steps but are optimized for larger-scale synthesis and higher yields.

Analyse Chemischer Reaktionen

Di-tert-butylneopentylphosphine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form phosphine oxides.

Substitution: It participates in substitution reactions, particularly in the formation of organometallic complexes.

Coupling Reactions: It is a highly effective ligand in cross-coupling reactions such as Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura couplings.

Common reagents and conditions used in these reactions include palladium or other transition metal catalysts, along with appropriate bases and solvents. Major products formed from these reactions are typically organophosphine complexes and substituted alkenes or arenes.

Wirkmechanismus

The mechanism by which di-tert-butylneopentylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It coordinates with transition metals, stabilizing the metal center and facilitating the formation of reactive intermediates. This coordination enhances the efficiency and selectivity of catalytic reactions, such as cross-coupling and hydrogenation .

Vergleich Mit ähnlichen Verbindungen

Di-tert-butylneopentylphosphine is unique due to its bulky tert-butyl and neopentyl groups, which provide steric hindrance and influence its reactivity and selectivity. Similar compounds include:

Tri-tert-butylphosphine: Known for its use in similar catalytic reactions but with different steric and electronic properties.

Trineopentylphosphine: Another bulky phosphine ligand with distinct selectivity in catalytic processes.

These compounds are often compared based on their performance in specific reactions, such as the Heck coupling, where di-tert-butylneopentylphosphine shows unique isomerization properties .

Eigenschaften

IUPAC Name |

ditert-butyl(2,2-dimethylpropyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29P/c1-11(2,3)10-14(12(4,5)6)13(7,8)9/h10H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBGICSFDKZAWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CP(C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90338086 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60633-21-8 | |

| Record name | Di-tert-butylneopentylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90338086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60633-21-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does DTBNpP function as a ligand in palladium-catalyzed cross-coupling reactions?

A: DTBNpP acts as a supporting ligand for palladium catalysts, playing a crucial role in facilitating cross-coupling reactions. Its steric bulk, attributed to the tert-butyl and neopentyl groups, creates a cone-shaped environment around the palladium center. [, ] This steric influence promotes the formation of coordinatively unsaturated palladium species, accelerating oxidative addition and reductive elimination steps in the catalytic cycle. []

Q2: What are the advantages of using DTBNpP in palladium-catalyzed reactions compared to other phosphine ligands?

A2: DTBNpP offers distinct advantages in palladium-catalyzed reactions:

- High Activity at Mild Conditions: DTBNpP enables reactions to proceed efficiently at room temperature, even with challenging substrates like aryl chlorides. [, ]

- Air Stability: [(DTBNpP)PdCl2]2 complexes demonstrate remarkable air stability, simplifying reaction setup and handling compared to highly air-sensitive phosphine ligands. []

- Control over Isomerization: In reactions like the Heck reaction, DTBNpP provides a higher degree of control over alkene isomerization compared to ligands like tri-tert-butylphosphine, leading to selective product formation. []

- Solubility and Catalyst Loading: DTBNpP demonstrates improved solubility in solvents like toluene compared to acetonitrile, allowing for significant reductions in catalyst loading while maintaining or improving yields. []

Q3: Can you provide examples of specific reactions where DTBNpP has proven to be an effective ligand?

A3: DTBNpP has demonstrated efficacy in various palladium-catalyzed reactions:

- Sonogashira Coupling: Enables room-temperature, copper-free coupling of challenging aryl bromides with alkynes, even in the presence of air. []

- Suzuki Coupling: Provides effective catalysis for coupling aryl bromides at room temperature, even in air, with notable activity improvements observed in toluene/water solvent systems. []

- α-Arylation of Ketones: Facilitates efficient α-arylation of ketones with aryl bromides and chlorides, offering a valuable route to complex ketones. []

- Heck Reaction: Provides control over alkene isomerization, enabling selective synthesis of specific isomers in reactions involving cyclic alkenes. []

- Arylation of Activated Methylene Compounds: Catalyses the arylation of diethyl malonate and ethyl cyanoacetate with various aryl bromides and chlorides. [, ]

Q4: Are there any known limitations or drawbacks to using DTBNpP in catalytic applications?

A: While DTBNpP offers significant advantages, a potential drawback is the formation of a catalytically inactive palladacycle, [(κ2-P,C-DTBNpP)PdX]2, in acetonitrile/water solvent systems. [] This palladacycle formation pathway represents a catalyst deactivation route and highlights the importance of solvent choice when utilizing DTBNpP.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,4-b]pyrazine-5,7-dione](/img/structure/B1584572.png)

![Benzenamine, 2-methyl-4-[(2-methylphenyl)azo]-, monohydrochloride](/img/structure/B1584581.png)